![molecular formula C7H13ClO2S B12570273 5-[(2-Chloroethyl)sulfanyl]pentanoic acid CAS No. 175734-02-8](/img/structure/B12570273.png)
5-[(2-Chloroethyl)sulfanyl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Chloroethyl)sulfanyl]pentanoic acid is an organic compound characterized by the presence of a chloroethyl group attached to a sulfanyl (thioether) linkage, which is further connected to a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloroethyl)sulfanyl]pentanoic acid typically involves the reaction of 5-mercaptopentanoic acid with 2-chloroethanol in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 5-mercaptopentanoic acid attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts like dicyclohexylcarbodiimide and 4-dimethylaminopyridine can enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
5-[(2-Chloroethyl)sulfanyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers and amines.
科学的研究の応用
5-[(2-Chloroethyl)sulfanyl]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through thiol-alkylation.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can release active compounds upon metabolic activation.
Industry: Utilized in the synthesis of polymers and materials with specific functional properties
作用機序
The mechanism of action of 5-[(2-Chloroethyl)sulfanyl]pentanoic acid involves its ability to undergo nucleophilic substitution reactions, where the chloroethyl group can be replaced by various nucleophiles. This property makes it useful in modifying biomolecules and synthesizing new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
類似化合物との比較
Similar Compounds
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-Cyano-2-propyl benzodithioate
Uniqueness
5-[(2-Chloroethyl)sulfanyl]pentanoic acid is unique due to its specific combination of a chloroethyl group and a thioether linkage attached to a pentanoic acid chain. This structure imparts distinct reactivity and functional properties, making it valuable in various synthetic and research applications .
特性
CAS番号 |
175734-02-8 |
|---|---|
分子式 |
C7H13ClO2S |
分子量 |
196.70 g/mol |
IUPAC名 |
5-(2-chloroethylsulfanyl)pentanoic acid |
InChI |
InChI=1S/C7H13ClO2S/c8-4-6-11-5-2-1-3-7(9)10/h1-6H2,(H,9,10) |
InChIキー |
VBZVKPKZNXLNLR-UHFFFAOYSA-N |
正規SMILES |
C(CCSCCCl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


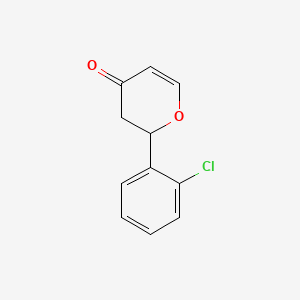
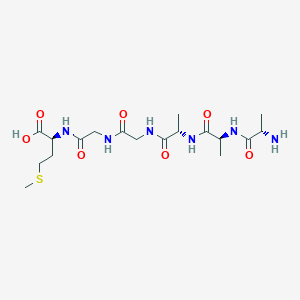
![Indium, [tris(trimethylsilyl)methyl]-](/img/structure/B12570216.png)
![(Octadecane-1,18-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12570224.png)
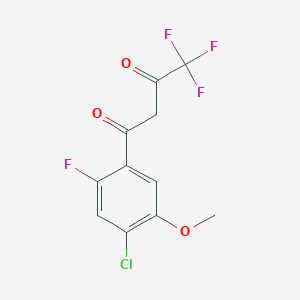
![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)
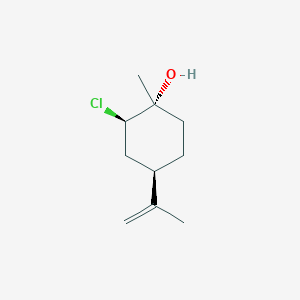
![2-[Bis(4-methoxyphenyl)(phenyl)methoxy]acetamide](/img/structure/B12570241.png)
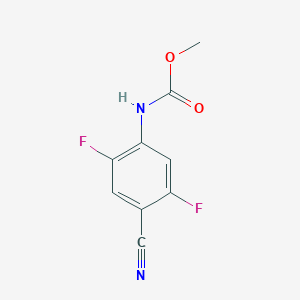
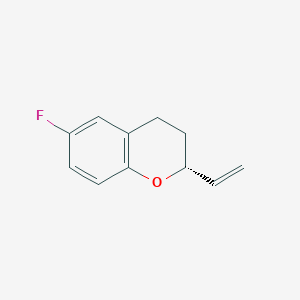
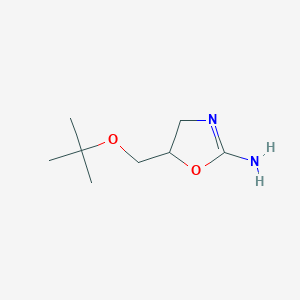
![N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine](/img/structure/B12570254.png)
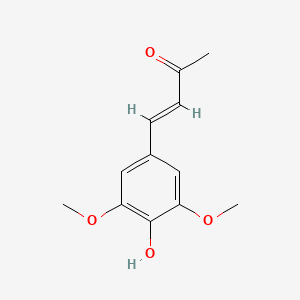
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
